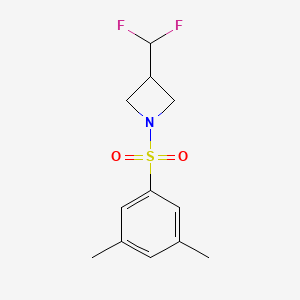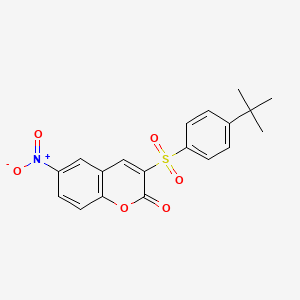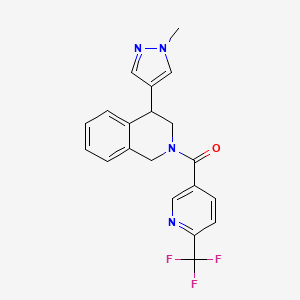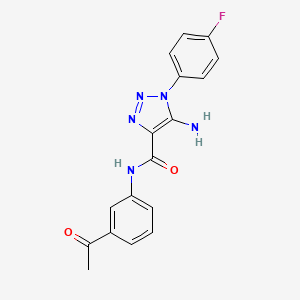![molecular formula C11H14FNO B2356063 2-[(3-Fluorophenyl)amino]cyclopentan-1-ol CAS No. 1182443-29-3](/img/structure/B2356063.png)
2-[(3-Fluorophenyl)amino]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-Fluorophenyl)amino]cyclopentan-1-ol is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. It is also known as FTY720 or fingolimod and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Imaging and Diagnostic Applications
Prostate Cancer Imaging : A phase IIa clinical trial utilized a synthetic amino acid analog, similar in structure to 2-[(3-Fluorophenyl)amino]cyclopentan-1-ol, for PET imaging in metastatic prostate cancer patients. The trial demonstrated the potential of this compound in delineating primary prostate lesions and metastatic lesions, highlighting its safety and effectiveness as a diagnostic tool (Inoue et al., 2014).
Brain Tumor Imaging : Research on a tumor-avid amino acid, closely related to this compound, revealed its potential as a PET tracer for tumor imaging. It demonstrated significant tumor uptake in comparison to normal brain tissue, indicating its promise for brain tumor imaging (Shoup et al., 1999).
Breast Cancer Response to Therapy : 18F-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid, structurally similar to this compound, was used in a clinical trial to visualize malignancy and monitor response to neoadjuvant therapy in invasive ductal and lobular breast cancers. The study found a strong correlation between changes in tracer avidity and tumor response, suggesting its utility in treatment monitoring (Ulaner et al., 2017).
Renal Carcinoma Imaging : A study on anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, which shares a core structure with this compound, explored its use in imaging renal masses. The compound exhibited distinct uptake patterns in different renal carcinoma subtypes, suggesting its potential in renal carcinoma diagnosis and characterization (Schuster et al., 2009).
Prostate Cancer Radiotherapy Target Design : In a case study, Anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid, structurally related to this compound, was utilized to guide radiotherapy target design in prostate cancer treatment. The study highlighted the potential of using this compound in treatment planning and dose optimization (Jani et al., 2009).
properties
IUPAC Name |
2-(3-fluoroanilino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-3-1-4-9(7-8)13-10-5-2-6-11(10)14/h1,3-4,7,10-11,13-14H,2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBDYIFNLGNYFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)
![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)



![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)


![1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol](/img/structure/B2355995.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2355997.png)
![8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2356001.png)
